molecular formula C8H6Br2O2 B3039559 3-Bromo-2-(bromomethyl)benzoic acid CAS No. 1194354-14-7

3-Bromo-2-(bromomethyl)benzoic acid

Cat. No.: B3039559
CAS No.: 1194354-14-7
M. Wt: 293.94 g/mol
InChI Key: JQKPSTMLUCQGTF-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)benzoic acid: is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and a bromomethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)benzoic acid typically involves the bromination of 3-methylbenzoic acid. The process can be carried out using bromine in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and using solvents like chloroform or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bromination of 3-methylbenzoic acid using bromine or other brominating agents. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less substituted benzoic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted benzoic acids
  • Brominated derivatives
  • Reduced benzoic acid derivatives

Scientific Research Applications

Chemistry: 3-Bromo-2-(bromomethyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of brominated compounds with enzymes and other biomolecules .

Medicine: Its brominated structure makes it a valuable building block for designing molecules with enhanced biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the bromomethyl group play a crucial role in these interactions by forming covalent bonds or participating in non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 2-(bromomethyl)benzoic acid
  • 3-(bromomethyl)benzoic acid

Comparison: 3-Bromo-2-(bromomethyl)benzoic acid is unique due to the presence of both bromine atoms and a bromomethyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it exhibits higher reactivity in substitution and oxidation reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKPSTMLUCQGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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